N-(2-ethoxyphenyl)undecanamide

Description

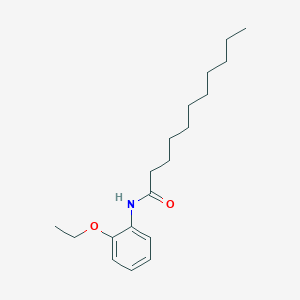

N-(2-Ethoxyphenyl)undecanamide is a synthetic amide derivative featuring an undecanamide backbone (11-carbon chain) linked to a 2-ethoxyphenyl group.

Properties

Molecular Formula |

C19H31NO2 |

|---|---|

Molecular Weight |

305.5 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)undecanamide |

InChI |

InChI=1S/C19H31NO2/c1-3-5-6-7-8-9-10-11-16-19(21)20-17-14-12-13-15-18(17)22-4-2/h12-15H,3-11,16H2,1-2H3,(H,20,21) |

InChI Key |

HJQYTGRMUNNFML-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC=C1OCC |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC=C1OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(5-Iodoquinolin-8-yl)undecanamide

Structure: The quinoline core replaces the phenyl group, with an iodine atom at the 5-position and an undecanamide chain at the 8-position. Key Findings:

- Used as a bidentate ligand in organoboron polymers, yielding strong luminescence (quantum yield ΦF = 0.65) due to extended conjugation and long alkyl chains enhancing solubility and reducing aggregation .

- The iodine atom and quinoline system enable efficient cross-coupling reactions (e.g., Sonogashira-Hagihara) for polymer synthesis .

Comparison :

- The ethoxyphenyl group in N-(2-ethoxyphenyl)undecanamide lacks the electron-deficient quinoline system, likely reducing luminescent efficiency. However, the ethoxy group’s electron-donating nature may stabilize excited states differently.

- Steric hindrance from the ortho-ethoxy group could limit coordination flexibility compared to the planar quinoline-based ligand.

N-(Quinolin-8-yl)acetamide

Structure: A shorter acetamide chain (vs. undecanamide) attached to quinoline. Key Findings:

Comparison :

- The undecanamide chain in this compound may improve solubility and film-forming ability compared to acetamide analogs.

- The ethoxy group’s moderate electron-donating capacity could mimic fluorinated groups’ effects on reducing aggregation, though to a lesser extent.

N-(2-Hydroxy-1,1-dimethylethyl)undecanamide

Structure : A branched hydroxyalkyl group replaces the aromatic substituent.

Key Findings :

- Marketed for medicinal applications, suggesting enhanced bioavailability due to polar hydroxy and nonpolar undecanamide groups .

Comparison :

- The ethoxyphenyl group’s aromaticity may favor electronic applications (e.g., sensors, OLEDs), while the hydroxyalkyl variant prioritizes biological interactions.

- The ethoxy group’s hydrophobicity could reduce water solubility compared to the hydroxyalkyl analog.

Data Table: Comparative Analysis of Key Properties

| Compound | Core Structure | Substituent | Key Property/Application | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| N-(5-Iodoquinolin-8-yl)undecanamide | Quinoline | Iodo, undecanamide | Luminescent organoboron polymers | 0.65 | [1] |

| N-(Quinolin-8-yl)acetamide | Quinoline | Acetamide | Luminescent polymers | 0.53 | [1] |

| This compound | Phenyl | Ethoxy, undecanamide | Hypothesized electronic materials | Not reported | – |

| N-(2-Hydroxy-1,1-dimethylethyl)undecanamide | Alkyl | Hydroxy, undecanamide | Medicinal applications | Not applicable | [3] |

Research Implications and Gaps

- Synthetic Flexibility: The ethoxyphenyl group’s compatibility with cross-coupling reactions (as seen in quinoline analogs) remains untested but could enable novel polymer designs.

- Optical Properties : Empirical studies are needed to quantify the ethoxy group’s impact on luminescence efficiency and Stokes shift.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.